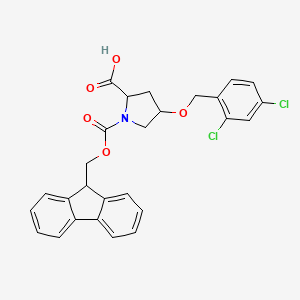

![molecular formula C32H35N3O6 B12300938 tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)

tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Gly-Gly-Phe-OtBu, également connu sous le nom de fluorenylméthyloxycarbonyl-glycyl-glycyl-phénylalanine-tert-butyl ester, est un composé utilisé dans la synthèse peptidique. Il est particulièrement précieux dans le domaine de la synthèse peptidique en phase solide (SPPS) en raison de ses groupes protecteurs, qui contribuent à la construction progressive des peptides. Le groupe fluorenylméthyloxycarbonyl (Fmoc) protège l'extrémité amino, tandis que le groupe tert-butyl (OtBu) protège l'extrémité carboxyle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Fmoc-Gly-Gly-Phe-OtBu implique généralement les étapes suivantes :

Protection Fmoc : Le groupe amino de la glycine est protégé à l'aide du groupe Fmoc.

Formation de liaison peptidique : La glycine protégée est ensuite couplée à une autre glycine et à la phénylalanine à l'aide de réactifs de couplage peptidique.

Protection OtBu : Le groupe carboxyle de la phénylalanine est protégé à l'aide du groupe tert-butyl.

Méthodes de production industrielle

Dans les milieux industriels, la synthèse est réalisée à l'aide de synthétiseurs peptidiques automatisés qui suivent la stratégie Fmoc/tBu. Cette méthode permet d'utiliser des réactifs en excès pour obtenir des rendements élevés et une pureté optimale .

Analyse Des Réactions Chimiques

Types de réactions

Fmoc-Gly-Gly-Phe-OtBu subit plusieurs types de réactions :

Réactions de déprotection : Le groupe Fmoc peut être éliminé à l'aide d'une base comme la pipéridine, et le groupe OtBu peut être éliminé dans des conditions acides.

Réactions de couplage : Il peut être couplé à d'autres acides aminés ou peptides pour former des chaînes peptidiques plus longues.

Réactifs et conditions usuels

Déprotection : Pipéridine dans le diméthylformamide (DMF) pour l'élimination du Fmoc ; acide trifluoroacétique (TFA) pour l'élimination du OtBu.

Produits principaux

Peptide déprotégé : L'élimination des groupes Fmoc et OtBu donne le peptide libre.

Chaînes peptidiques allongées : Les réactions de couplage allongent la chaîne peptidique en ajoutant d'autres acides aminés.

Applications De Recherche Scientifique

Chimie

Fmoc-Gly-Gly-Phe-OtBu est largement utilisé dans la synthèse de peptides et de protéines complexes. Il sert de bloc de construction dans la SPPS, permettant la création de peptides avec une grande précision .

Biologie

En recherche biologique, il est utilisé pour étudier les interactions protéine-protéine et les interactions enzyme-substrat. Il contribue à la synthèse de peptides qui imitent les protéines naturelles .

Médecine

En chimie médicinale, il est utilisé dans le développement de médicaments à base de peptides. Il est également utilisé dans la synthèse de conjugués anticorps-médicaments (ADC), qui sont des thérapies anticancéreuses ciblées .

Industrie

Sur le plan industriel, il est utilisé dans la production à grande échelle de peptides à des fins pharmaceutiques et de recherche. La stratégie Fmoc/tBu est privilégiée pour son efficacité et sa capacité d'adaptation .

Mécanisme d'action

Le mécanisme d'action de Fmoc-Gly-Gly-Phe-OtBu implique son rôle de fragment peptidique protégé dans la SPPS. Le groupe Fmoc protège l'extrémité amino pendant l'allongement du peptide, empêchant les réactions secondaires indésirables. Le groupe OtBu protège l'extrémité carboxyle, garantissant que la chaîne peptidique se développe dans la direction souhaitée .

Mécanisme D'action

The mechanism of action of Fmoc-Gly-Gly-Phe-OtBu involves its role as a protected peptide fragment in SPPS. The Fmoc group protects the amino terminus during peptide elongation, preventing unwanted side reactions. The OtBu group protects the carboxyl terminus, ensuring that the peptide chain grows in the desired direction .

Comparaison Avec Des Composés Similaires

Composés similaires

Fmoc-Gly-Gly-Gly-OtBu : Structure similaire mais avec un résidu glycine supplémentaire.

Fmoc-Gly-Gly-Phe-OMe : Structure similaire mais avec un ester méthylique au lieu d'un ester tert-butyle.

Unicité

Fmoc-Gly-Gly-Phe-OtBu est unique en raison de sa combinaison spécifique de groupes protecteurs et de séquence d'acides aminés. Cela le rend particulièrement utile dans la synthèse de peptides qui nécessitent un contrôle précis de la séquence et de la structure .

Propriétés

Formule moléculaire |

C32H35N3O6 |

|---|---|

Poids moléculaire |

557.6 g/mol |

Nom IUPAC |

tert-butyl 2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37) |

Clé InChI |

XQLGBXCTOOARCT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)

![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)

![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)

![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)

![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)